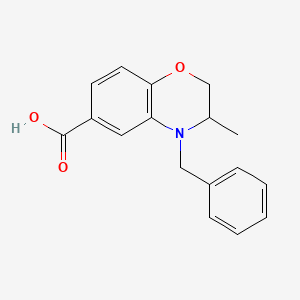

![molecular formula C18H14N2O5 B3173842 1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid CAS No. 950362-44-4](/img/structure/B3173842.png)

1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

Overview

Description

The compound “1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a prevalent moiety in many natural and synthetic compounds . The molecule also includes a carboxyphenyl group, which is a derivative of phenylboronic acid . This compound is likely to have significant chemical and biological properties due to the presence of these functional groups .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring . The carboxyphenyl group is a derivative of phenylboronic acid, which has a boron atom attached to a phenyl ring . The exact molecular structure would require further analysis using techniques such as NMR or X-ray crystallography.Scientific Research Applications

Carboxylic Acid Derivatives in Scientific Research

Spin Label Amino Acid TOAC and Peptide Studies : The use of the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide studies highlights the importance of carboxylic acid derivatives in analyzing peptide secondary structure and dynamics. TOAC, as a rigid cyclic molecule attached via a peptide bond, offers valuable insights into peptide backbone dynamics, secondary structure, and interactions with membranes, proteins, and nucleic acids through techniques like EPR spectroscopy, X-ray crystallography, and NMR. This underscores the utility of carboxylic acid derivatives in probing biophysical and structural aspects of peptides and proteins (Schreier et al., 2012).

Indole Synthesis and Its Importance : Indole derivatives, including those incorporating carboxylic acid functionalities, play a crucial role in organic synthesis, serving as precursors for a wide range of biologically active compounds. The review on indole synthesis methodologies illustrates the diverse strategies employed to construct the indole core, a structure central to many natural products and pharmaceuticals. This highlights the role of carboxylic acid derivatives in facilitating the synthesis of complex organic molecules with potential applications in drug discovery and development (Taber & Tirunahari, 2011).

Biomass-Derived Levulinic Acid in Drug Synthesis : Levulinic acid, a carboxylic acid derived from biomass, exemplifies the versatility and potential of carboxylic acid derivatives in drug synthesis. Its dual functionality enables its use as a precursor for various value-added chemicals, demonstrating how carboxylic acid derivatives can contribute to more sustainable and cost-effective drug synthesis processes, with implications for cancer treatment and medical materials (Zhang et al., 2021).

Carboxylic Acid Bioisosteres in Drug Development : The exploration of carboxylic acid bioisosteres underscores their significance in improving drug profiles by overcoming limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or poor membrane permeability. This review emphasizes the continuous search for novel carboxylic acid substitutes to enhance pharmacological properties, demonstrating the critical role of carboxylic acid derivatives in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been the focus of many researchers in the study of pharmaceutical compounds . They have unique inhibitory properties due to the effect of the carboxamide moiety at positions 2 and 3 .

Mode of Action

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity

Biochemical Pathways

Indole derivatives are known to interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility in dmso (slightly) and methanol (slightly, when heated and sonicated) is noted . These properties could impact the compound’s bioavailability.

Result of Action

The inhibitory properties of indole derivatives suggest that they may interfere with the normal function of certain enzymes and proteins .

Action Environment

The compound is noted to be hygroscopic and is recommended to be stored in a freezer under an inert atmosphere .

Biochemical Analysis

Biochemical Properties

The compound, 1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid, like other indole derivatives, has been found to interact with a variety of enzymes and proteins . The presence of a carboxamide moiety in indole derivatives can form hydrogen bonds with these biomolecules, often inhibiting their activity .

Cellular Effects

Indole derivatives, including this compound, play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The specific metabolic pathways involving this compound are not currently known. Indole derivatives are generally involved in a wide range of metabolic processes .

Properties

IUPAC Name |

1-[2-(4-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c21-16(19-13-7-5-11(6-8-13)17(22)23)10-20-14-4-2-1-3-12(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOGVNSXYUMOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B3173768.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-3-[4-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B3173795.png)

![3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3173807.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid](/img/structure/B3173841.png)